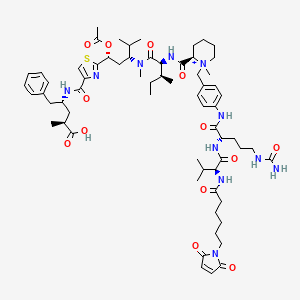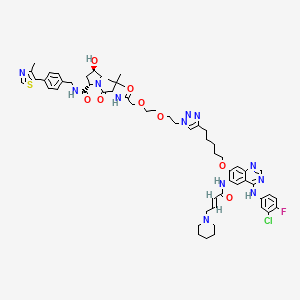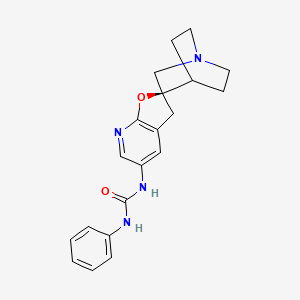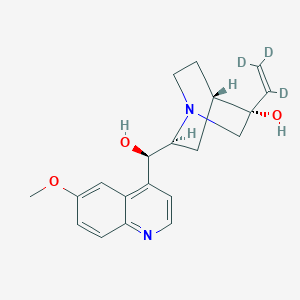
MC-VC(S)-PABQ-Tubulysin M
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MC-VC(S)-PABQ-Tubulysin M is a synthetic compound used in the development of antibody-drug conjugates (ADCs). It is composed of Tubulysin M, a potent cytotoxic agent that inhibits tubulin polymerization, and a cleavable linker, MC-VC(S)-PABQ, which facilitates the release of the active drug within target cells. This compound is particularly significant in cancer research and therapy due to its ability to selectively target and kill cancer cells while minimizing damage to healthy tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MC-VC(S)-PABQ-Tubulysin M involves multiple steps, starting with the preparation of the cleavable linker MC-VC(S)-PABQ. This linker is synthesized through a series of chemical reactions, including the coupling of valine-citrulline with p-aminobenzyl carbamate (PABC). The final step involves conjugating Tubulysin M to the linker under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the synthesis and ensure the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
MC-VC(S)-PABQ-Tubulysin M undergoes several types of chemical reactions, including:
Cleavage Reactions: The cleavable linker MC-VC(S)-PABQ is designed to be cleaved by specific enzymes within target cells, releasing Tubulysin M.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the linker and release of the active drug
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Enzymes: Such as cathepsin B, which cleaves the linker within target cells.
Acids and Bases: Used to induce hydrolysis reactions.
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile, used in the synthesis and purification processes
Major Products Formed
The major product formed from the cleavage of this compound is Tubulysin M, which exerts its cytotoxic effects by inhibiting tubulin polymerization and disrupting microtubule dynamics .
Wissenschaftliche Forschungsanwendungen
MC-VC(S)-PABQ-Tubulysin M has a wide range of scientific research applications, including:
Cancer Therapy: Used in the development of ADCs for targeted cancer therapy, allowing for selective delivery of cytotoxic agents to cancer cells while minimizing damage to healthy tissues
Drug Development: Serves as a model compound for studying the design and optimization of ADCs and other targeted therapies.
Biological Research: Used to study the mechanisms of tubulin polymerization and microtubule dynamics.
Wirkmechanismus
MC-VC(S)-PABQ-Tubulysin M exerts its effects through the following mechanism:
Targeting: The ADC containing this compound binds to specific antigens on the surface of target cells.
Internalization: The ADC is internalized by the target cell through endocytosis.
Cleavage: The cleavable linker MC-VC(S)-PABQ is cleaved by intracellular enzymes, releasing Tubulysin M.
Cytotoxicity: Tubulysin M inhibits tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis
Vergleich Mit ähnlichen Verbindungen
MC-VC(S)-PABQ-Tubulysin M is unique compared to other similar compounds due to its specific cleavable linker and potent cytotoxic agent. Similar compounds include:
Monomethyl Auristatin E (MMAE): Another tubulin inhibitor used in ADCs, but with a different linker and mechanism of action
Maytansinoids: A class of tubulin inhibitors used in ADCs, but with different chemical structures and linkers.
This compound stands out due to its specific linker design, which allows for efficient release of the active drug within target cells, enhancing its therapeutic potential .
Eigenschaften
Molekularformel |
C66H96N11O13S+ |
|---|---|
Molekulargewicht |
1283.6 g/mol |
IUPAC-Name |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[[(2S,3S)-2-[[(2R)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-1-methylpiperidin-1-ium-2-carbonyl]amino]-3-methylpentanoyl]-methylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid |
InChI |
InChI=1S/C66H95N11O13S/c1-11-42(6)58(64(86)75(9)51(40(2)3)37-53(90-44(8)78)63-72-50(39-91-63)60(83)70-48(35-43(7)65(87)88)36-45-21-14-12-15-22-45)74-61(84)52-24-17-19-34-77(52,10)38-46-26-28-47(29-27-46)69-59(82)49(23-20-32-68-66(67)89)71-62(85)57(41(4)5)73-54(79)25-16-13-18-33-76-55(80)30-31-56(76)81/h12,14-15,21-22,26-31,39-43,48-49,51-53,57-58H,11,13,16-20,23-25,32-38H2,1-10H3,(H8-,67,68,69,70,71,73,74,79,82,83,84,85,87,88,89)/p+1/t42-,43-,48+,49-,51+,52+,53+,57-,58-,77?/m0/s1 |
InChI-Schlüssel |
OWARBGQOUIOHOW-DAJRUHBHSA-O |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCC[N+]3(C)CC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |
Kanonische SMILES |
CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCC[N+]3(C)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol](/img/structure/B12427247.png)
![(2S,3R,4S,5S)-2-[(1R)-2-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxolan-2-yl]ethoxy]oxane-3,4,5-triol](/img/structure/B12427251.png)



![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)


![7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-YL]chromen-2-one](/img/structure/B12427306.png)

